7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 752135-41-4
VCID: VC2793245
InChI: InChI=1S/C10H7ClO2S/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13)
SMILES: CC1=C(SC2=C1C=CC=C2Cl)C(=O)O
Molecular Formula: C10H7ClO2S
Molecular Weight: 226.68 g/mol

7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid

CAS No.: 752135-41-4

Cat. No.: VC2793245

Molecular Formula: C10H7ClO2S

Molecular Weight: 226.68 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid - 752135-41-4

Specification

CAS No. 752135-41-4
Molecular Formula C10H7ClO2S
Molecular Weight 226.68 g/mol
IUPAC Name 7-chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Standard InChI InChI=1S/C10H7ClO2S/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13)
Standard InChI Key JXEJPBOIKNNLQX-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C=CC=C2Cl)C(=O)O
Canonical SMILES CC1=C(SC2=C1C=CC=C2Cl)C(=O)O

Introduction

Physical and Chemical Properties

Structural Information

7-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid possesses a well-defined molecular structure characterized by specific descriptors that facilitate its identification and study. The compound contains a benzothiophene core with three key substituents: a chlorine atom at position 7, a methyl group at position 3, and a carboxylic acid group at position 2.

The molecular structure can be represented using various chemical notation systems:

Structural DescriptorInformation
IUPAC Name7-chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Molecular FormulaC₁₀H₇ClO₂S
SMILES NotationCC1=C(SC2=C1C=CC=C2Cl)C(=O)O
InChIInChI=1S/C10H7ClO2S/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13)
InChIKeyJXEJPBOIKNNLQX-UHFFFAOYSA-N
CAS Number752135-41-4

Table 1: Structural identifiers of 7-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid

Physical Properties

The physical properties of 7-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid determine its behavior in various environments and applications. Understanding these properties is essential for both research and practical applications.

Physical PropertyValue
Molecular Weight226.679 g/mol
AppearancePowder or crystals
DensityNot available
Melting PointNot available
Boiling PointNot available
Flash PointNot available
PSA (Polar Surface Area)65.54000
LogP3.56130
Exact Mass225.98600

Table 2: Physical properties of 7-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid

The compound exists as a powder or crystalline solid under standard conditions. Its relatively high LogP value of 3.56130 indicates a significant degree of lipophilicity, suggesting potential ability to cross cellular membranes, which could be advantageous for certain pharmaceutical applications .

Chemical Properties

The chemical behavior of 7-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid is largely influenced by its functional groups and heterocyclic structure. The carboxylic acid group at position 2 confers acidity to the molecule, making it capable of forming salts with appropriate bases. This property is particularly important for improving solubility in pharmaceutical formulations.

The chlorine substituent at position 7 introduces electron-withdrawing effects that can influence the reactivity of the benzene ring, potentially affecting electrophilic aromatic substitution reactions. Meanwhile, the methyl group at position 3 provides electron-donating effects that can enhance certain types of reactions.

The benzothiophene core structure contributes to the compound's stability through aromatic resonance, while also providing sites for potential functionalization in synthetic chemistry applications.

Synthesis Methods

General Synthesis Approach

Applications and Biological Activities

Antibacterial Activities

Research on structurally similar compounds, such as 3-chloro-6-methylbenzo[b]thiophene-2-carbonyl derivatives, has demonstrated significant antibacterial properties. These compounds have been evaluated against both Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) .

The antibacterial activity of these benzothiophene derivatives appears to be influenced by the specific substitution pattern, with the chlorine substituent potentially playing a crucial role in their interaction with bacterial targets. Structure-activity relationship (SAR) studies have helped elucidate the importance of various functional groups in determining the biological properties of these compounds .

Further research on 7-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid and its derivatives could potentially yield new antibacterial agents with activity against resistant bacterial strains, addressing an urgent global health concern.

Hazard CategoryClassification
GHS PictogramGHS07 (Warning)
Signal WordWarning
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory system)

Table 3: Hazard classification of 7-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid

The compound is associated with specific hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Related Compounds and Structure-Activity Relationships

Several compounds structurally related to 7-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid have been identified and studied. These include compounds with variations in the position of substituents or the nature of the functional groups attached to the benzothiophene core.

Some notable related compounds include:

  • 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (similarity: 0.81)

  • Methyl 7-chloro-3-methylbenzo[b]thiophene-2-carboxylate (similarity: 0.93)

  • 4-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (similarity: 0.91)

  • 7-Chloro-1-benzothiophene-2-carboxylic acid (similarity: 0.87)

  • 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid

The study of these related compounds has contributed to understanding structure-activity relationships within this class of molecules. For instance, variations in the position of the chlorine substituent (positions 4, 6, or 7) appear to influence biological activities differently, potentially due to altered electronic distribution and steric effects .

The ester derivatives (e.g., methyl 7-chloro-3-methylbenzo[b]thiophene-2-carboxylate) represent important synthetic intermediates that can be transformed into various other functional derivatives, including hydrazides and amides, which have shown promising antibacterial properties .

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